Product packaging for Ethyl 4-azidobenzoylaminoacetimidate(Cat. No.:CAS No. 77044-74-7)

Ethyl 4-azidobenzoylaminoacetimidate

Cat. No.: B1228462
CAS No.: 77044-74-7
M. Wt: 247.25 g/mol
InChI Key: QOPCYLSGEWXZRX-UHFFFAOYSA-N
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Description

Ethyl 4-azidobenzoylaminoacetimidate (CAS 77044-74-7) is a heterobifunctional crosslinking reagent specifically developed for probing biomolecular interactions, particularly between RNA and proteins within ribosomal complexes . Its mechanism of action is two-fold: first, the imidoester group of the reagent selectively reacts with primary amine groups (-NH₂) on proteins to form an amidine linkage . Following this conjugation, the aryl azide group at the opposite end of the molecule can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene then inserts non-selectively into C-H or N-H bonds of nearby nucleotides, thereby forming a stable covalent crosslink between the protein and RNA . This compound was instrumental in a foundational study that identified specific proteins, including S3, S4, S5, S7, S9, S17, and S18, cross-linked to 16S RNA in Escherichia coli 30S ribosomal subunits . With a molecular formula of C11H13N5O2 and a molecular weight of 247.25 g/mol , this crosslinker remains a valuable tool in structural biology for mapping the architecture of nucleic acid-protein complexes and studying interfaces in large macromolecular assemblies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N5O2 B1228462 Ethyl 4-azidobenzoylaminoacetimidate CAS No. 77044-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77044-74-7

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[(4-azidobenzoyl)amino]ethanimidate

InChI

InChI=1S/C11H13N5O2/c1-2-18-10(12)7-14-11(17)8-3-5-9(6-4-8)15-16-13/h3-6,12H,2,7H2,1H3,(H,14,17)

InChI Key

QOPCYLSGEWXZRX-UHFFFAOYSA-N

SMILES

CCOC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Canonical SMILES

CCOC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

EABAAI
ethyl 4-azidobenzoylaminoacetimidate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ethyl 4 Azidobenzoylaminoacetimidate

Advanced Synthetic Routes to Ethyl 4-azidobenzoylaminoacetimidate

The synthesis of this compound is a multi-step process that requires careful consideration of the reactivity of its constituent functional groups. The following sections detail a common synthetic pathway and the strategic decisions involved in its preparation.

Multistep Synthesis from Defined Precursor Molecules (e.g., 4-aminobenzoic acid)

A common and well-documented route to this compound begins with the readily available precursor, 4-aminobenzoic acid. This multi-step synthesis involves the sequential introduction of the azide (B81097) and the imidoester functionalities.

The synthesis typically proceeds as follows:

Diazotization and Azidation of 4-aminobenzoic acid: The synthesis commences with the conversion of the aromatic amine of 4-aminobenzoic acid into an azide group. This is traditionally achieved through a diazotization reaction, where the amine is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. rsc.orgacs.orgnih.gov This intermediate is then reacted with sodium azide to yield 4-azidobenzoic acid. rsc.orgacs.orgnih.gov It is crucial to maintain low temperatures during this process to prevent the decomposition of the unstable diazonium salt.

Activation of the Carboxylic Acid: The carboxylic acid group of 4-azidobenzoic acid is then activated to facilitate amide bond formation. This can be achieved using various coupling agents, such as thionyl chloride or N,N'-dicyclohexylcarbodiimide (DCC), to form an acid chloride or an activated ester, respectively.

Amide Bond Formation with Aminoacetonitrile: The activated 4-azidobenzoic acid is subsequently reacted with aminoacetonitrile. This step introduces the nitrile group, which is the precursor to the imidoester.

Pinner Reaction to Form the Imidoester: The final step is the conversion of the nitrile group into the ethyl imidate hydrochloride via the Pinner reaction. proteochem.comthermofisher.comwikipedia.orgnumberanalytics.comorganic-chemistry.org This acid-catalyzed reaction involves treating the nitrile with anhydrous ethanol (B145695) and hydrogen chloride gas. proteochem.comthermofisher.comwikipedia.orgnumberanalytics.comorganic-chemistry.org The resulting product is the hydrochloride salt of this compound.

Table 1: Key Steps in the Synthesis of this compound from 4-aminobenzoic acid

Step Reaction Key Reagents Important Conditions
1 Diazotization & Azidation Sodium nitrite, Hydrochloric acid, Sodium azide Low temperature (0-5 °C)
2 Carboxylic Acid Activation Thionyl chloride or DCC Anhydrous conditions
3 Amide Bond Formation Aminoacetonitrile Anhydrous conditions
4 Pinner Reaction Anhydrous ethanol, Hydrogen chloride gas Anhydrous, low temperature

Strategic Considerations in the Introduction and Functionalization of the Imidoester and Azide Moieties

The successful synthesis of this compound hinges on strategic planning regarding the introduction and manipulation of its two key functional groups: the imidoester and the aryl azide.

The imidoester functionality is prized for its reactivity towards primary amines at moderately alkaline pH (typically pH 8-10), forming a stable amidine bond. The Pinner reaction is the classical method for its formation from a nitrile. proteochem.comthermofisher.comwikipedia.orgnumberanalytics.comorganic-chemistry.org Key considerations for this step include the use of anhydrous conditions to prevent hydrolysis of the imidoester back to the ester and the use of an acid catalyst, typically dry hydrogen chloride gas. wikipedia.org The resulting imidoester hydrochloride salt, often referred to as a Pinner salt, is generally stable when stored under anhydrous conditions. wikipedia.org Alternative Lewis acid-promoted Pinner reactions have also been developed, offering milder and more chemoselective routes. nih.gov

The aryl azide group serves as a photoactivatable crosslinking moiety. Upon exposure to ultraviolet (UV) light (typically around 260-280 nm for unsubstituted aryl azides), it forms a highly reactive nitrene intermediate. scbt.comcovachem.comthermofisher.comthermofisher.com This nitrene can then undergo a variety of insertion reactions with C-H and N-H bonds, or react with nucleophiles, to form covalent linkages with nearby molecules. scbt.comcovachem.comthermofisher.comthermofisher.com The synthesis of the aryl azide from an aromatic amine via diazotization and subsequent reaction with sodium azide is a well-established method. rsc.orgacs.orgnih.gov However, this process requires careful temperature control due to the instability of the diazonium salt intermediate. nih.gov Alternative, milder methods for the synthesis of aryl azides have been developed, such as the use of arenediazonium tosylates, which are more stable and safer to handle. thermofisher.com

A critical strategic consideration is the order of introduction of these functionalities. Typically, the azide is introduced early in the synthesis, as the conditions for its formation (strong acids, low temperatures) might not be compatible with the relatively labile imidoester group. The final step is usually the Pinner reaction, which is performed under anhydrous conditions that preserve both the newly formed imidoester and the existing azide.

Functional Derivatization Strategies for Enhanced Research Utility

The inherent reactivity of the azide group in this compound extends its utility beyond photo-crosslinking. The azide can participate in bio-orthogonal "click" chemistry reactions, allowing for the specific and efficient conjugation of this crosslinker to molecules bearing a complementary alkyne or strained-alkyne handle.

Integration with Bio-orthogonal Click Chemistry Methodologies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide-alkyne cycloaddition is a cornerstone of this field, and this compound is well-suited for integration into these methodologies.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. acs.orgnih.govbeilstein-journals.orgrsc.org This reaction is often referred to as a "click" reaction due to its reliability, high yield, and tolerance of a wide range of functional groups.

In the context of this compound, the azide moiety can readily participate in a CuAAC reaction with a molecule containing a terminal alkyne. This allows for the pre-functionalization of the crosslinker before its use in a crosslinking experiment. For instance, a reporter tag, such as a fluorophore or a biotin (B1667282) molecule functionalized with a terminal alkyne, can be "clicked" onto the crosslinker. The resulting conjugate would then possess both the photoactivatable crosslinking group and the reporter tag, facilitating the detection and isolation of crosslinked species.

The CuAAC reaction is typically carried out in aqueous or mixed aqueous/organic solvents using a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). beilstein-journals.org The reaction is generally fast and proceeds under mild conditions.

Table 2: General Conditions for CuAAC Reaction with Azide-Containing Compounds

Component Typical Concentration/Amount Purpose
Azide-functionalized molecule 1 equivalent Reactant
Alkyne-functionalized molecule 1-1.2 equivalents Reactant
Copper(II) sulfate (B86663) (CuSO₄) 1-10 mol% Catalyst precursor
Sodium ascorbate 5-20 mol% Reducing agent to generate Cu(I)
Solvent Water, t-BuOH/H₂O, DMSO, DMF Reaction medium
Temperature Room temperature Reaction condition

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. To address this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govmagtech.com.cnnih.govrsc.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. nih.govmagtech.com.cnnih.govrsc.org This makes SPAAC a truly bio-orthogonal reaction that can be performed in living cells and organisms.

This compound can be employed in SPAAC by reacting its azide group with a biomolecule that has been metabolically or chemically labeled with a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO, or bicyclononyne, BCN). This approach allows for the targeted delivery of the photoactivatable crosslinker to specific cellular components or biomolecules. Once conjugated via SPAAC, the photo-crosslinking can be initiated by UV irradiation to capture interacting partners in a live-cell context.

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained systems generally exhibiting faster reaction rates. The choice of the specific cyclooctyne will depend on the experimental requirements, balancing reactivity with stability and ease of introduction into the biological system.

Table 3: Comparison of CuAAC and SPAAC for Bioconjugation

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None (driven by ring strain)
Reactants Terminal alkyne + Azide Strained cyclooctyne + Azide
Biocompatibility Limited by copper toxicity High, suitable for in vivo applications
Kinetics Generally very fast Dependent on cyclooctyne structure
Regioselectivity High (1,4-disubstituted triazole) Mixture of regioisomers

Attachment of Diverse Reporter Tags for Detection and Imaging

The functionalization of this compound with reporter tags is a critical step that enables the identification and characterization of molecules that have been successfully cross-linked. The choice of tag depends on the specific experimental goal, whether it be direct visualization, sensitive detection, or efficient purification of the target complexes.

Covalent Conjugation of Fluorescent Dyes

While the derivatization of cross-linking agents with fluorescent dyes is a common strategy for the direct visualization of biomolecular interactions, specific methodologies detailing the covalent conjugation of fluorescent dyes directly to this compound are not extensively documented in the reviewed literature. In principle, the synthesis of a fluorescent derivative could be achieved by modifying the initial building blocks of the cross-linker or by reacting a fluorescent probe that has a compatible reactive group with either the amino or the imidate moiety of this compound, prior to its use in cross-linking experiments. However, published studies have prioritized other detection methods for this particular reagent.

Incorporation of Biotin for Affinity-Based Enrichment

The incorporation of a biotin tag into a cross-linker allows for the highly specific and efficient enrichment of cross-linked molecules through biotin-avidin or biotin-streptavidin affinity chromatography. This is a powerful technique for isolating low-abundance cross-linked species for subsequent analysis, such as mass spectrometry. Despite the widespread use of biotinylation in protein-protein interaction studies, the available scientific literature does not provide specific examples or protocols for the direct synthesis of a biotinylated derivative of this compound. General strategies for biotinylating molecules containing amine groups are well-established and could theoretically be adapted.

Strategies for Radiometric Labeling (e.g., ¹²⁵I, ³²P)

Radiometric labeling remains a highly sensitive method for the detection of cross-linked molecules. This compound has been successfully utilized in RNA-protein cross-linking studies where radiometric isotopes were integral for the identification of the interacting partners. nih.gov

One prominent application involved the use of this compound to cross-link proteins to 16S ribosomal RNA (rRNA) within Escherichia coli 30S ribosomal subunits. nih.gov In this study, after the cross-linking reaction was initiated by photoactivation of the azide group, the cross-linked proteins were identified by radiometric detection.

Specifically, the proteins that were covalently linked to the rRNA via the cross-linker were radiolabeled with Iodine-125 (¹²⁵I) . nih.gov This was achieved by subjecting the entire 30S subunit population, after the cross-linking reaction, to iodination, which labels tyrosine residues on the proteins. The ¹²⁵I-labeled, cross-linked proteins were then identified using two-dimensional polyacrylamide gel electrophoresis. nih.gov This method successfully identified several ribosomal proteins in close proximity to the 16S rRNA. nih.gov

To corroborate these findings, a complementary approach using Phosphorus-32 (³²P) was employed. nih.gov In this case, the 16S rRNA itself was labeled with ³²P prior to the cross-linking experiment. By isolating the protein-oligonucleotide complexes formed after cross-linking and subsequent nuclease digestion, the proteins attached to the radiolabeled RNA fragments could be identified. nih.gov This dual-radiolabeling strategy provided strong evidence for the specific RNA-protein interactions mediated by this compound. nih.gov

IsotopeLabeled MoleculePurpose of LabelingReference
¹²⁵IProteinIdentification of cross-linked proteins nih.gov
³²P16S rRNAConfirmation of RNA-protein cross-links nih.gov

Mechanism of Action As a Photoaffinity Labeling and Cross Linking Reagent

Photochemical Activation of the Azido (B1232118) Group to a Highly Reactive Nitrene Intermediate

The cornerstone of photoaffinity labeling with Ethyl 4-azidobenzoylaminoacetimidate is the photochemical activation of its aryl azide (B81097) group. thermofisher.comnih.gov When an aryl azide is exposed to ultraviolet (UV) light, it absorbs energy, leading to the extrusion of molecular nitrogen (N₂) in a process known as photolysis. researchgate.netaakash.ac.in This decomposition event generates a highly reactive and short-lived intermediate species called a nitrene. researchgate.netamazonaws.com

Nitrenes are electron-deficient species, containing a neutral, monovalent nitrogen atom with only six valence electrons, making them highly electrophilic. aakash.ac.in The nitrene generated from the aryl azide can exist in two spin states: a singlet state and a triplet state, which have different reactivities. aakash.ac.in The singlet nitrene is typically formed first upon photolysis and can undergo reactions in a concerted manner. slideshare.net Due to their high reactivity, nitrenes are not isolated but are generated in situ to react immediately with nearby molecules. researchgate.netaakash.ac.in

The general mechanism can be summarized as follows:

Photoexcitation: The aryl azide absorbs a photon of UV light, promoting it to an excited state.

Nitrogen Elimination: The excited azide rapidly decomposes, releasing stable dinitrogen gas (N₂).

Nitrene Formation: A highly reactive aryl nitrene intermediate is formed. thermofisher.comresearchgate.net

This photoactivation step provides temporal control over the cross-linking reaction; the covalent bond formation is only initiated upon illumination. nih.gov

Covalent Bond Formation between the Nitrene and Proximal Biomolecules

Once generated, the highly reactive nitrene intermediate can covalently modify a wide range of chemical bonds within its immediate vicinity. nih.gov This lack of high specificity is a key advantage in photoaffinity labeling, as it allows for the labeling of binding partners without requiring a specific reactive functional group in the binding pocket. The short-lived nature of the nitrene ensures that labeling is generally restricted to molecules that are in close proximity at the moment of photoactivation. nih.gov

The primary reactions of the photogenerated nitrene with biomolecules such as proteins include:

Insertion Reactions: Nitrenes can insert directly into single bonds, most notably carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, which are abundant in proteins. thermofisher.comnih.gov

Addition Reactions: Nitrenes can add across double bonds, such as those found in the aromatic side chains of amino acids. thermofisher.com

Hydrogen Abstraction: The nitrene can abstract a hydrogen atom to form a primary amine. aakash.ac.in

In some cases, aryl nitrenes can also undergo ring expansion to form a ketenimine, which is a less reactive intermediate that can then react with nucleophilic residues on a protein, such as primary amines. nih.govresearchgate.net The diversity of these potential reactions allows the photoactivated reagent to form a stable, covalent bond with its binding partner, effectively "trapping" the transient interaction. nih.gov

Specificity and Reactivity Profile of the Imidoester Moiety with Primary Amine Groups on Proteins

The second functional group of this compound is the ethyl acetimidate, an imidoester. This group provides the reagent with chemoselectivity, specifically targeting primary amine groups. thermofisher.com In proteins, primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) (Lys, K) residues. thermofisher.com

Imidoesters react with primary amines to form a stable amidine bond. thermofisher.com This reaction is highly dependent on pH. The reaction proceeds rapidly and efficiently at alkaline pH, typically between 8 and 10. thermofisher.com As the pH increases towards 10, the reactivity of the imidoester with amines increases. thermofisher.com This allows for a degree of control over the initial conjugation step of the cross-linking experiment.

Because lysine residues and the N-terminus are generally located on the surface of proteins, the imidoester moiety allows the photoaffinity label to be first conjugated to an accessible location on a purified "bait" protein. thermofisher.com This creates a photoactivatable probe that can then be used to identify interacting "prey" molecules.

Table 1: Reactivity of Functional Moieties in this compound

Functional MoietyActivating ConditionTarget Group(s)Resulting Bond
Imidoester Alkaline pH (8-10)Primary Amines (-NH₂)Amidine
Aryl Azide UV LightC-H bonds, N-H bonds, C=C bondsCovalent Insertion/Addition Product

Applications in Ribosomal Structure and Function Elucidation

Probing RNA-Protein Interactions within Ribosomal Subunits

The study of RNA-protein interactions is fundamental to understanding how ribosomes function. Ethyl 4-azidobenzoylaminoacetimidate allows researchers to covalently trap these transient interactions, enabling the identification of specific proteins that contact the ribosomal RNA (rRNA) scaffold.

The small ribosomal subunit (30S) of Escherichia coli is responsible for decoding messenger RNA (mRNA) and plays a critical role in the initiation of protein synthesis. It is a complex of 16S rRNA and 21 ribosomal proteins (named S1 to S21). The precise arrangement of these proteins on the 16S rRNA is crucial for the subunit's function.

To probe this structure, this compound was used to cross-link proteins to the 16S rRNA within intact 30S subunits. nih.gov The process involves first reacting the imidoester function of the reagent with the amino groups on the ribosomal proteins under mild conditions. nih.gov Following this, the azido (B1232118) group is activated by photolysis, causing it to covalently bind to the nearby 16S rRNA. nih.gov

After the cross-linking reaction, the covalently linked protein-RNA complexes can be isolated. The proteins are typically radiolabeled (e.g., with Iodine-125) to facilitate their detection. nih.gov By using techniques such as two-dimensional polyacrylamide gel electrophoresis, the proteins that were successfully cross-linked to the 16S rRNA can be identified. nih.gov

Studies using this compound have identified a significant number of 30S proteins that are in direct contact with the 16S rRNA. The primary proteins identified as being cross-linked to the 16S RNA were S3, S4, S5, S7, S9, S17, and S18. nih.gov Other proteins, including S12, S13, S14, and S16, were also found to be cross-linked, albeit with a lower and more variable yield. nih.gov In separate, more targeted experiments, ribosomal protein S1 was also specifically cross-linked to the 16S RNA using this reagent. nih.gov

Table 1: Ribosomal Proteins of the E. coli 30S Subunit Cross-linked to 16S rRNA using this compound This table is interactive. You can sort and filter the data.

Beyond identifying the proteins, a primary goal of cross-linking studies is to map the precise contact points on the rRNA molecule. This is achieved by isolating the cross-linked protein-RNA complexes and digesting the RNA portion with specific ribonucleases (like RNase T1) to generate smaller oligonucleotide fragments that remain covalently attached to the protein. These fragments can then be sequenced to identify their position within the full 16S rRNA sequence.

A key study utilized this compound to specifically identify the binding site of protein S1. nih.gov In this experiment, the reagent was first attached to isolated S1 protein. nih.gov This modified protein was then reassociated with 30S subunits that were missing S1, and the cross-linking was induced. nih.gov The analysis of the resulting covalent S1-16S RNA complex revealed that protein S1 was cross-linked to a specific 29-nucleotide fragment corresponding to positions 861-889 of the 16S rRNA. nih.gov Confirmation of these findings came from experiments that isolated cross-linked protein-oligonucleotide complexes from subunits containing 32P-labelled RNA. nih.gov

Table 2: Characterized 16S rRNA Contact Site Identified with this compound This table is interactive. You can sort and filter the data.

The ribosome is composed of two subunits (30S and 50S in bacteria) that must associate to form the functional 70S ribosome. This association is mediated by a series of connections known as inter-subunit bridges, which are formed by RNA-RNA, RNA-protein, and protein-protein interactions. Cross-linking reagents are vital tools for identifying the components that constitute these bridges. While specific studies using this compound to exclusively map inter-subunit bridges are not detailed in the provided sources, the principle remains the same. By applying the reagent to intact 70S ribosomes, it is possible to capture interactions between proteins of one subunit and the rRNA of the other. For instance, a protein on the 50S subunit could be cross-linked to the 16S rRNA of the 30S subunit, identifying it as a component of an inter-subunit bridge. The crystal structure of the eukaryotic ribosome reveals numerous such bridges, like the eukaryote-specific bridge eB14, which is formed by the protein eL41 protruding from the large subunit into the small subunit. nih.gov Identifying the molecular components of these bridges is crucial for understanding the dynamics of subunit association and dissociation during the different phases of translation.

The binding of ribosomal proteins to rRNA is not a simple static interaction; it involves significant conformational changes in both the protein and the RNA. The assembly of the 30S subunit is a cooperative process where the binding of early proteins facilitates the binding of later ones and induces specific folding of the 16S rRNA into its functional domains. nih.gov Cross-linking with this compound provides a method to capture the final state of these interactions within the assembled subunit.

By identifying which proteins are cross-linked to the rRNA, and to which specific regions, researchers can build a proximity map. nih.gov This map reveals which proteins are neighbors to particular RNA helices and loops in the three-dimensional structure of the ribosome. This information is complementary to data from other structural biology techniques like X-ray crystallography and cryo-electron microscopy, helping to validate and refine models of the ribosome's architecture. The pattern of cross-linked proteins helps to define the spatial arrangement and proximity relationships of these proteins relative to the rRNA scaffold. nih.gov

Cross-linking Studies within Escherichia coli Ribosomal 30-S Subunits

Functional Characterization of RNA and RNA-Protein Complexes in Translational Processes

The ultimate goal of mapping the ribosome's structure is to understand its function in translation. The data obtained from cross-linking studies using this compound directly contributes to this understanding. For instance, identifying the contact sites of specific proteins helps to elucidate their roles. The cooperative interaction of ribosomal proteins with 16S rRNA is known to govern significant conformational changes necessary for the assembly and function of the 30S subunit. nih.gov

Studies on Messenger RNA (mRNA)-Ribosome Interactions and Binding Sites

The journey of an mRNA molecule through the ribosome involves a series of specific interactions that ensure the correct reading of the genetic code. Photoaffinity labeling studies using reagents like this compound have been pivotal in identifying the ribosomal components that form the mRNA binding channel.

In a foundational study, this compound was utilized to cross-link ribosomal proteins to the 16S rRNA within the Escherichia coli 30S subunit. nih.gov The imidate function of the reagent first reacts with the primary amino groups of ribosomal proteins. Subsequent photoactivation of the azide (B81097) group leads to the formation of a covalent bond with the nearby 16S rRNA. nih.gov This approach successfully identified several ribosomal proteins in close contact with the 16S rRNA, providing insights into the architecture of the mRNA path. nih.gov The proteins identified as being cross-linked to the 16S RNA were S3, S4, S5, S7, S9, S17, and S18, with S12, S13, S14, and S16 being labeled less frequently. nih.gov

These findings were instrumental in building a topographical map of the 30S subunit, highlighting the proteins that constitute the environment through which the mRNA molecule threads. The ability to "freeze" the transient interactions between ribosomal proteins and RNA has provided a structural basis for understanding how the ribosome guides and reads the mRNA template.

Analysis of Transfer RNA (tRNA)-Ribosome Binding Sites and Conformational Dynamics

The accurate delivery and positioning of tRNA molecules within the ribosome's A (aminoacyl), P (peptidyl), and E (exit) sites are fundamental to the elongation cycle of protein synthesis. researchgate.netmdpi.com Chemical cross-linking studies have been essential in mapping the journey of tRNA through these sites.

Research employing photoreactive derivatives of tRNA, conceptually similar to the application of this compound, has revealed specific contact points between tRNA and the ribosomal subunits. nih.govnih.gov For instance, when a photoaffinity label was attached to the aminoacyl group of a tRNA molecule, cross-linking was observed to the 50S subunit from both the A and P sites. nih.govnih.gov The primary target of this cross-linking was identified as position A-2439 in the 23S rRNA, with a minor cross-link to ribosomal protein L27 from both sites. nih.govnih.gov

Conversely, when the photoprobe was positioned in the variable loop of the tRNA, cross-linking was specific to the P site and involved both 23S rRNA (at position A-2309) and ribosomal protein L33. nih.govnih.gov These distinct cross-linking patterns from different locations on the tRNA molecule underscore the different structural environments of the A and P sites and the dynamic conformational changes the tRNA undergoes as it traverses the ribosome.

Summary of tRNA Cross-Linking Studies on the E. coli Ribosome
tRNA DerivativeRibosomal Binding SitePrimary Cross-Linking TargetMinor Cross-Linking TargetReference
Aminoacyl-tRNA derivativeA and P sites23S rRNA (A-2439)Ribosomal Protein L27 nih.govnih.gov
Variable loop tRNA derivativeP site23S rRNA (A-2309) and Ribosomal Protein L33- nih.govnih.gov

Investigating the Impact on Translational Fidelity and Efficiency (e.g., in the presence of antibiotics like kasugamycin)

The accuracy of protein synthesis, or translational fidelity, is paramount for cellular function. Errors in this process can lead to the production of non-functional or toxic proteins. Certain antibiotics can interfere with translational fidelity, and chemical probes have been used to study these effects.

The antibiotic kasugamycin (B1663007), for example, is known to increase translational fidelity. nih.gov It has been shown to inhibit the initiation of protein synthesis and also to decrease the misincorporation of amino acids and the occurrence of frameshift errors. nih.gov While direct studies using this compound to probe the effects of kasugamycin are not prominent, the principles of cross-linking are applied to understand how such antibiotics function.

Methodological Advancements and Analytical Techniques Employing Ethyl 4 Azidobenzoylaminoacetimidate

Integration with High-Resolution Mass Spectrometry for Adduct Identification and Structural Analysis

The identification of cross-linked species at the peptide level provides high-resolution information on the interaction interface of macromolecules. While specific, detailed mass spectrometric studies on peptides cross-linked with Ethyl 4-azidobenzoylaminoacetimidate are not extensively documented in the available literature, the general principles of cross-linking mass spectrometry (XL-MS) are applicable. The aryl azide (B81097) moiety of the reagent, upon photoactivation, forms a highly reactive nitrene that can insert into C-H or N-H bonds, creating a covalent linkage. researchgate.net The resulting adducts can be analyzed by high-resolution mass spectrometry to identify the cross-linked peptides and the site of modification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex peptide mixtures generated from the proteolytic digestion of cross-linked protein complexes. nih.gov In a typical workflow, the cross-linked protein or protein-RNA complex is digested, and the resulting peptides are separated by reverse-phase liquid chromatography before being introduced into the mass spectrometer.

The identification of peptides modified by this compound involves searching the MS/MS data for the specific mass addition corresponding to the cross-linker or its fragments. The fragmentation pattern of the cross-linked peptides in the MS/MS spectrum provides the necessary information to determine the amino acid sequence of the peptide and the precise location of the cross-link. For inter-peptide cross-links, specialized software is used to identify the two linked peptide chains.

The fragmentation of the ethyl aminobenzoate portion of the reagent can be influenced by the position of the amino group, with ortho, meta, and para isomers exhibiting different fragmentation pathways. researchgate.net For instance, deprotonated ethyl 4-aminobenzoate (B8803810) has been shown to generate distinct fragment ions at m/z 135 and 136, corresponding to ethyl radical and ethylene (B1197577) losses, respectively. researchgate.net Such characteristic fragmentation can be crucial for the confident identification of cross-linked species.

Table 1: General Workflow for LC-MS/MS Analysis of Cross-linked Peptides

Step Description
Sample Preparation Cross-linking of the protein or protein-RNA complex with this compound, followed by proteolytic digestion (e.g., with trypsin).
LC Separation Separation of the resulting peptide mixture using reverse-phase liquid chromatography.
Mass Spectrometry Analysis of the eluted peptides by a high-resolution mass spectrometer, acquiring both MS and MS/MS spectra.

| Data Analysis | Searching the acquired spectra against a protein database using specialized software to identify unmodified, monolinked (dead-end), and inter-linked peptides based on the mass of the cross-linker and its fragmentation products. |

Isotopic labeling is a powerful strategy in quantitative proteomics and can be adapted for cross-linking studies to facilitate the identification of cross-linked peptides and to quantify changes in protein conformations or interactions. nih.govnih.gov By using a cross-linker that is synthesized with stable isotopes (e.g., deuterium, 13C, 15N), cross-linked peptides will appear as characteristic doublets or multiplets in the mass spectrum, separated by a specific mass difference. This unique isotopic signature allows for their easy detection against the complex background of unmodified peptides. nih.gov

While specific isotopic labeling strategies for this compound are not detailed in the reviewed literature, general approaches can be applied. For instance, the synthesis of the reagent could incorporate heavy isotopes in the benzoyl or acetimidate portions. When analyzing protein-RNA cross-links, the RNA can be isotopically labeled, which also aids in the specific detection of the cross-linked species. nih.gov

Advanced mass spectrometric techniques, such as precursor ion scanning, can be employed to selectively detect modified peptides. For protein-RNA cross-links, a precursor ion scan for phosphate-specific ions (like m/z 79 in negative ion mode) can be used to identify the phosphate-containing RNA-peptide adducts. nih.gov

Table 2: Potential Isotopic Labeling Strategies for XL-MS

Labeling Method Description Advantage
Labeled Cross-linker Synthesizing this compound with stable isotopes (e.g., D, 13C, 15N). Cross-linked peptides appear as distinct isotopic pairs, simplifying their identification.

| Labeled Biomolecule | Metabolic labeling of the protein or RNA with stable isotopes. | Allows for quantitative comparison between different states of a biological system. |

Gel Electrophoresis Techniques for Separation and Detection of Cross-linked Products

Gel electrophoresis is a fundamental technique for the separation of macromolecules and has been extensively used to analyze the products of cross-linking reactions involving this compound.

Bidimensional (2D) gel electrophoresis separates proteins based on two independent properties: isoelectric point in the first dimension and molecular weight in the second dimension. youtube.com This high-resolution technique has been successfully used to identify proteins that are cross-linked to RNA using this compound. nih.gov In a study on Escherichia coli ribosomal 30S subunits, proteins cross-linked to 16S rRNA were radiolabeled with 125I and then separated by 2D gel electrophoresis. nih.gov The identified protein spots provided direct evidence of their proximity to the RNA within the ribosomal subunit.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins primarily based on their molecular weight. It is a standard method to visualize the formation of cross-linked complexes, which appear as new bands of higher molecular weight. nih.gov

Urea-PAGE is a denaturing gel electrophoresis technique that is particularly useful for the analysis of nucleic acids and protein-nucleic acid complexes. youtube.comnih.gov The inclusion of urea (B33335) prevents the formation of secondary structures in RNA, allowing for separation based on size. nih.gov Acid urea PAGE, in particular, can separate different forms of a tRNA based on changes in charge, conformation, and bulk, such as those resulting from aminoacylation or modification. nih.gov Both SDS-PAGE and Urea-PAGE are critical tools for monitoring the efficiency of the cross-linking reaction and for the initial characterization of the cross-linked products. nih.govresearchgate.net

Radiometric Labeling and Detection in Cross-linking Assays (e.g., using 125I, 32P)

Radiometric labeling provides a highly sensitive method for the detection of cross-linked macromolecules. In studies utilizing this compound, both proteins and RNA have been radiolabeled to facilitate their identification.

In the context of RNA-protein cross-linking within E. coli ribosomal subunits, the proteins were labeled with 125I. nih.gov This allowed for the sensitive detection of the cross-linked proteins after separation by 2D gel electrophoresis. The use of 125I provides a direct way to visualize the proteins that have been successfully cross-linked to the RNA.

To confirm the covalent linkage to RNA, the RNA itself can be labeled with 32P. nih.gov In the same study of ribosomal subunits, 30S subunits containing 32P-labeled 16S RNA were used. nih.gov The isolation of protein-oligonucleotide complexes containing the 32P label provided definitive proof of the RNA-protein cross-link. The use of 32P is a common strategy in RNA-protein UV-crosslinking assays to detect the RNA component of the cross-linked complex. nih.gov

Table 3: Radiometric Labels Used with this compound

Isotope Labeled Molecule Purpose
125I Protein Detection and identification of proteins cross-linked to RNA. nih.gov

| 32P | RNA | Confirmation of RNA-protein cross-linking and identification of the RNA component. nih.gov |

Spectroscopic Techniques for Monitoring Photoreactivity and Product Formation (e.g., UV absorption, fluorescence)

Spectroscopic methods are fundamental to understanding the photoreactive nature of this compound, which is predicated on the light-induced conversion of its aryl azide moiety into a highly reactive nitrene. These techniques are crucial for optimizing irradiation conditions and confirming the successful activation of the crosslinker.

UV-Vis Absorption Spectroscopy is a primary tool for monitoring the photolysis of the aryl azide group. The azide functional group in this compound exhibits a characteristic UV absorption spectrum. Upon irradiation with UV light, typically in the range of 250-400 nm, the azide is converted to a nitrene with the concomitant loss of nitrogen gas. rsc.org This transformation leads to a predictable change in the UV-Vis absorption spectrum, allowing researchers to follow the progress of the photoreaction in real-time. The disappearance of the azide-specific absorption peak and the appearance of new peaks corresponding to the reaction products can be quantitatively measured to determine the kinetics of the photolysis reaction.

Table 1: Representative UV-Vis Absorption Maxima for Aryl Azides Before and After Photolysis

StateChromophoreTypical λmax (nm)Molar Absorptivity (ε)
Before PhotolysisAryl Azide~260-280High
After PhotolysisReaction ProductsVariesGenerally Lower

Note: The specific absorption maxima and molar absorptivity for this compound may vary depending on the solvent and local chemical environment.

Fluorescence Spectroscopy offers a complementary and often more sensitive method for monitoring the photoreactivity of aryl azides. While many simple aryl azides are non-fluorescent or weakly fluorescent, their photoreaction can lead to the formation of highly fluorescent products. rsc.org This "turn-on" fluorescence provides a powerful tool for detecting the successful activation of the crosslinker and can be used for bioimaging applications. In some cases, the aryl azide itself may be engineered to be part of a push-pull system, where intramolecular charge transfer (ICT) can modulate its fluorescent properties upon photoreaction. The increase in fluorescence intensity upon irradiation can be used to quantify the extent of the photoreaction and to visualize the location of crosslinking events within a biological sample.

Table 2: Fluorescence Properties of a Hypothetical Photoactivatable Aryl Azide System

SpeciesExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Aryl Azide (pre-photolysis)~350~420< 0.01
Photoproduct (post-photolysis)~380~470> 0.5

Note: This table illustrates the principle of fluorescence "turn-on" upon photoreaction of an aryl azide. The exact values are dependent on the specific molecular structure and environment.

Chemical Probing Methodologies (e.g., Dimethyl Sulfate (B86663) - DMS) in Conjunction with Photoaffinity Labeling

The combination of photoaffinity labeling with this compound and chemical probing techniques, such as Dimethyl Sulfate (DMS) footprinting, provides a high-resolution view of the structural landscape of RNA-protein complexes. nih.govunl.edu This powerful dual-method approach allows for the identification of not only the protein binding site on the RNA but also the conformational changes within the RNA that are induced by protein binding.

DMS is a small, membrane-permeable molecule that methylates specific, accessible nucleotides within an RNA molecule, primarily at the N1 position of adenine (B156593) and the N3 position of cytosine. unl.edu These positions are typically involved in Watson-Crick base pairing, so their modification by DMS is indicative of their presence in a single-stranded or otherwise accessible region of the RNA.

The general workflow for a combined photoaffinity labeling and DMS footprinting experiment is as follows:

Complex Formation: The target protein and RNA are incubated to allow for the formation of the RNA-protein complex.

Crosslinking: The complex is then treated with this compound. The imidate function of the reagent reacts with primary amine groups on the protein. Following this, the sample is irradiated with UV light to activate the aryl azide, leading to the formation of a covalent crosslink between the protein and the RNA.

DMS Probing: The crosslinked RNA-protein complex is then subjected to DMS treatment. The DMS will methylate accessible adenine and cytosine residues in the RNA. Regions of the RNA that are protected from DMS modification due to protein binding or conformational changes will show a "footprint."

Analysis: The sites of DMS modification are typically identified by primer extension analysis. A radiolabeled or fluorescently tagged primer is annealed to the RNA, and a reverse transcriptase extends the primer until it encounters a methylated base, at which point the enzyme stalls or dissociates. The resulting cDNA fragments are then separated by gel electrophoresis, revealing the locations of the modified bases.

By comparing the DMS modification pattern of the crosslinked RNA-protein complex to that of the free RNA, researchers can precisely map the protein binding site and identify regions of the RNA that undergo structural rearrangements upon protein binding.

Table 3: Interpreting DMS Footprinting Data in Conjunction with Photoaffinity Labeling

ObservationInterpretation
Reduced DMS reactivity in a specific RNA regionThis region is likely part of the protein binding interface or has adopted a secondary/tertiary structure that renders it inaccessible.
Increased DMS reactivity in a specific RNA regionThe binding of the protein may induce a conformational change that exposes this region of the RNA.
No change in DMS reactivityThis region of the RNA is likely not involved in protein binding or significant conformational changes.

This combined approach provides a detailed and dynamic picture of RNA-protein interactions, which is essential for understanding the molecular mechanisms underlying a wide range of cellular processes.

Broader Applications in Chemical Biology and Bioconjugation Beyond Ribosomal Systems

General Protein-Nucleic Acid Interaction Studies

The fundamental role of interactions between proteins and nucleic acids is central to nearly all aspects of gene expression, including DNA replication, transcription, and translation. nih.govfortislife.com Understanding the specifics of these interactions is crucial, and chemical cross-linking provides a powerful tool to "capture" these transient associations for detailed study. springernature.com Ethyl 4-azidobenzoylaminoacetimidate serves as a key reagent in this field. Its imidoester function allows for its covalent attachment to lysine (B10760008) residues on a protein of interest. Following this, the photoactivatable azide (B81097) group can be triggered by UV light to form a covalent cross-link with an interacting nucleic acid (DNA or RNA) in close proximity. nih.gov

This method allows for the identification of proteins that directly bind to a specific nucleic acid sequence. For instance, in a foundational study, this compound was used to cross-link proteins to 16S rRNA within E. coli 30S ribosomal subunits. nih.gov The imidoester group first reacted with the amino groups of the ribosomal proteins. Subsequent photoactivation of the azide group resulted in covalent bonds forming with the 16S rRNA. nih.gov The proteins that were successfully cross-linked to the RNA were then identified, providing a map of the protein-RNA neighborhood within the ribosome. nih.gov This same principle can be applied to any system where protein-nucleic acid interactions occur, from transcription factor binding to DNA to viral proteins interacting with the host genome. nih.govmdpi.com

Techniques like cross-linking immunoprecipitation (CLIP) coupled with high-throughput sequencing (CLIP-seq) utilize UV light to stabilize protein-RNA interactions in vivo for subsequent identification, highlighting the importance of photo-cross-linking in the field. fortislife.com While direct UV irradiation can be used, it often suffers from low efficiency and can cause damage to the biomolecules. springernature.com The use of a reagent like this compound, which is activated by longer wavelength UV light, can offer a more controlled and efficient alternative. nih.gov

Identified Proteins Cross-Linked to 16S rRNAYield
S3, S4, S5, S7, S9, S17, S18Consistently High
S12, S13, S14, S16Lower and More Variable
Data derived from a study using this compound to identify proteins in proximity to 16S rRNA in E. coli ribosomal subunits. nih.gov

Development of Multifunctional Bioconjugate Modules and Linkers

The architecture of this compound—possessing two distinct reactive groups—serves as a blueprint for the development of more sophisticated, multifunctional bioconjugate modules and linkers. rsc.org Modern chemical biology often requires reagents that can do more than simply connect two molecules. There is a growing need for linkers that incorporate additional functionalities, such as cleavable spacers or affinity tags for purification. rsc.org

For example, a cross-linker can be designed with a photoactivatable group and a protein-reactive group, but also include a disulfide bond within its structure. nih.gov This allows the cross-linked complex (e.g., protein-DNA) to be easily separated back into its components by treatment with a reducing agent, simplifying analysis. nih.gov Similarly, incorporating an affinity tag like biotin (B1667282) into the linker's structure allows for the efficient isolation of cross-linked products from complex biological mixtures using streptavidin-coated beads. rsc.org

The development of heterobifunctional cross-linkers has advanced to include photocaged quinone methide (QM) based reagents. nih.gov These can be photoactivated to cross-link the side chains of multiple amino acid residues, expanding the toolkit for studying protein interactions. nih.gov The core principle remains the same as that demonstrated by this compound: combining distinct chemical functionalities to achieve controlled, multi-step bioconjugation for probing molecular interactions. nih.govnih.gov

Elucidation of Higher-Order Biopolymer Structures and Assemblies

Beyond simple one-to-one interactions, biological function is often dictated by the assembly of large, dynamic, higher-order structures. nih.gov Examples include the packaging of DNA into chromatin, the formation of viral capsids, and the assembly of multi-protein transcription complexes. nih.govnih.gov The transient and complex nature of these assemblies makes them challenging to study with traditional structural biology techniques alone.

Photo-cross-linking reagents like this compound are invaluable for "freezing" these dynamic structures in time, allowing for their structural characterization. By strategically introducing the reagent into a system, researchers can capture a snapshot of the components' spatial arrangement. For example, a study successfully used a different photo-cross-linking reagent to induce cleavable cross-links between histone proteins and DNA within chromatin, providing insight into the structure of this fundamental unit of DNA packaging. nih.gov

The structural flexibility of nucleic acids, which can form non-canonical structures like G-quadruplexes, i-motifs, and cruciforms, adds another layer of complexity to their interactions with proteins. mdpi.com Cross-linking can help identify which proteins recognize and bind to these specific alternative DNA or RNA structures, elucidating their roles in biological processes. mdpi.com By capturing the interaction between a protein and a specific, non-linear nucleic acid structure, these reagents help map the intricate architecture of the cell's molecular machinery.

Engineering of Novel Molecular Probes and Affinity Reagents for Specific Biological Targets

The properties of this compound make it a valuable component in the design of customized molecular probes and affinity reagents. An affinity reagent is a molecule designed to bind to a specific target, and photo-cross-linking adds a powerful dimension to this tool. By attaching a photoactivatable group to a molecule with known binding affinity (a "bait" molecule), researchers can create a probe that first binds to its target and then, upon photoactivation, permanently attaches to it and any nearby interacting partners. rsc.org

This strategy, known as photoaffinity labeling, turns a simple binding event into a permanent, covalent record of that interaction. This compound is well-suited for this purpose. The imidoester end can be used to conjugate the molecule to a known ligand, peptide, or antibody. This newly created probe can then be introduced to a biological system. After the probe binds to its intended target, UV irradiation triggers the azide group, covalently capturing the target protein or nucleic acid. nih.gov

The addition of an affinity tag, such as biotin, to such a probe creates a powerful tool for identifying unknown interaction partners. rsc.org The probe can be used to "fish" for binding partners in a cell lysate; the entire complex is then pulled down for identification via mass spectrometry. fortislife.com This approach allows for the discovery of new drug targets and the mapping of complex signaling pathways.

Future Perspectives and Emerging Directions in Research Utilizing Azido Imidoester Reagents

Advancements in Site-Specific Bioconjugation and Chemoselective Ligation Techniques

The pursuit of precision in biological studies has fueled the development of sophisticated bioconjugation and ligation strategies. Azido-imidoester reagents are at the forefront of these advancements, enabling more controlled and specific labeling of biomolecules.

Site-Specific Bioconjugation:

The imidoester moiety of Ethyl 4-azidobenzoylaminoacetimidate reacts primarily with the ε-amino groups of lysine (B10760008) residues in proteins. nih.gov While this provides a degree of selectivity, future advancements are focused on achieving true site-specificity. This can be accomplished through several emerging strategies:

Genetically Encoded Non-canonical Amino Acids (ncAAs): The incorporation of ncAAs with unique chemical handles into proteins allows for highly specific targeting by orthogonal chemistries. Future iterations of azido-imidoester reagents could be designed to react specifically with these ncAAs, rather than the more abundant lysine residues.

Enzyme-Mediated Ligation: The use of enzymes, such as sortase or formylglycine-generating enzyme, can direct the conjugation of a probe to a specific recognition sequence engineered into the target protein. An azido-imidoester reagent could be coupled to a peptide substrate for these enzymes, thereby achieving site-specific installation of the photo-reactive cross-linking group.

Chemoselective Ligation:

Chemoselective ligation reactions are crucial for the assembly of complex biomolecular conjugates from smaller, unprotected fragments. researchgate.netanu.edu.au The azido (B1232118) group of azido-imidoester reagents is a key player in this arena, primarily through its participation in the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), often referred to as "click chemistry."

Future directions in this area include:

Development of Novel Ligation Chemistries: Research is ongoing to discover new bioorthogonal reactions that are even faster, more efficient, and compatible with a wider range of biological conditions. This could lead to azido-imidoester derivatives with alternative ligation handles.

Multi-Fragment Assembly: The combination of different chemoselective ligation strategies will enable the assembly of increasingly complex multi-protein or protein-nucleic acid complexes, where azido-imidoester reagents can be used to trap specific interactions within these assemblies.

Development of Next-Generation Bifunctional Cross-linkers with Enhanced Reactivity and Selectivity

The design of bifunctional cross-linkers is a dynamic field, with a constant drive to improve their performance. nih.govnih.gov For azido-imidoester reagents, this involves optimizing both the photo-reactive and the amine-reactive ends of the molecule.

Enhanced Reactivity:

Photo-reactive Group Modifications: While aryl azides are effective, their activation with UV light can sometimes cause damage to biological samples. Next-generation reagents might incorporate alternative photo-reactive groups, such as diazirines or benzophenones, which can be activated at longer wavelengths and may offer different insertion preferences. youtube.com

Imidoester Optimization: The reactivity of the imidoester group is pH-dependent. thermofisher.com Future designs could focus on modifying the imidoester structure to enhance its reactivity at physiological pH, thereby reducing the required reaction times and concentrations.

Enhanced Selectivity:

Cleavable Linkers: The incorporation of cleavable spacer arms within the cross-linker allows for the separation of cross-linked partners after their isolation. This is invaluable for mass spectrometry-based identification of interacting molecules. Future designs will likely feature a wider variety of cleavable linkers, responsive to different stimuli such as specific enzymes, changes in redox potential, or light of a different wavelength than that used for activation.

"Zero-Length" Cross-linkers: While not strictly applicable to the structure of this compound, the concept of "zero-length" cross-linking, where the reagent facilitates a direct bond between two molecules without leaving a spacer arm, is a significant area of development. rcsb.org Future azido-imidoester analogues might be designed to mediate such direct conjugations upon photoactivation.

Contribution to Systems Biology Approaches for Global Interaction Mapping

Systems biology aims to understand the complex interplay of molecules within a living cell. Chemical cross-linking coupled with mass spectrometry (CX-MS) has emerged as a powerful tool for mapping protein-protein and protein-nucleic acid interaction networks on a global scale. nih.govresearchgate.netomicsonline.orgnih.gov

Azido-imidoester reagents, like this compound, are well-suited for these studies due to their ability to be applied to intact cells or cell lysates. The photo-inducible nature of the cross-linking allows for temporal control, enabling the capture of dynamic interaction networks.

Research Findings from an E. coli Ribosomal Subunit Study:

A key study utilized this compound to probe RNA-protein interactions within the E. coli 30S ribosomal subunit. The imidoester function of the reagent first reacted with protein amino groups, and subsequent photoactivation of the azide (B81097) group resulted in cross-linking to the 16S RNA. nih.gov The cross-linked proteins were identified through two-dimensional gel electrophoresis.

Proteins Cross-linked to 16S RNA
S3
S4
S5
S7
S9
S17
S18
S12 (lower yield)
S13 (lower yield)
S14 (lower yield)
S16 (lower yield)

These findings were corroborated by isolating and analyzing the cross-linked protein-oligonucleotide complexes. nih.gov

Future contributions of azido-imidoester reagents to systems biology will likely involve:

Quantitative CX-MS: The development of quantitative methods will allow researchers to not only identify interactions but also to quantify how these interactions change in response to different cellular states, drug treatments, or genetic perturbations.

Targeted Interactomics: By combining site-specific incorporation of azido-imidoester analogues with affinity purification, it will be possible to map the interactome of a specific protein of interest within its native cellular context.

Integration with Cryo-Electron Microscopy and Other High-Resolution Structural Biology Methods

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes. nih.govresearchgate.net However, cryo-EM reconstructions can sometimes have regions of lower resolution, particularly for flexible or transiently interacting components.

Chemical cross-linking provides valuable distance constraints that can be used to guide the docking of atomic models into cryo-EM density maps, thereby improving the accuracy and completeness of the final structural model. rug.nlnih.gov The defined spacer arm length of azido-imidoester cross-linkers provides a molecular ruler to define the proximity of interacting residues.

Future Synergies:

Hybrid Structural Methods: The integration of CX-MS data from experiments using azido-imidoester reagents with cryo-EM, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy will become increasingly common. This hybrid approach will allow for the determination of more accurate and dynamic structures of complex biological machines.

Visualizing Transient Interactions: The ability of photo-reactive cross-linkers to "trap" transient interactions will be particularly valuable for cryo-EM studies of dynamic processes, such as enzymatic catalysis or signal transduction. By cross-linking a complex in a specific functional state, it becomes possible to capture and visualize that state at high resolution.

In Situ Structural Biology: A major frontier in structural biology is the determination of molecular structures directly within their cellular environment. The membrane permeability of some azido-imidoester reagents, coupled with their photo-inducible cross-linking, makes them promising tools for in situ cross-linking studies that can then be analyzed by cryo-electron tomography, providing unprecedented insights into the molecular architecture of the cell.

Q & A

Q. What is the primary application of ethyl 4-azidobenzoylaminoacetimidate in RNA-protein interaction studies?

this compound is a bifunctional reagent used to covalently cross-link RNA and proteins in ribosomal complexes. Its imidoester group reacts with primary amines (e.g., lysine residues) on proteins, while the azide moiety undergoes photoactivation (typically via UV light) to bind RNA. This enables the identification of RNA-protein contact sites in structural studies, as demonstrated in E. coli 30S ribosomal subunit analysis .

Q. What are the critical handling precautions for this reagent in laboratory settings?

Due to its azide group and imidoester reactivity:

  • Light sensitivity : Store in amber vials and avoid ambient light during photoactivation to prevent premature reactivity.
  • Personal protective equipment (PPE) : Use nitrile gloves, UV-blocking eyewear, and lab coats to minimize skin/eye exposure.
  • Waste management : Segregate azide-containing waste for professional disposal to avoid environmental release (GHS classification: aquatic toxicity 1) .

Q. What synthetic route is employed to prepare this compound?

The compound is synthesized in four steps from 4-aminobenzoic acid:

  • Diazotization and azide introduction.
  • Activation of the carboxylic acid (e.g., via mixed anhydride or DCC coupling).
  • Reaction with aminoacetimidate derivatives.
  • Final purification via column chromatography. Key intermediates should be verified by NMR and mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize cross-linking efficiency while minimizing RNA degradation during photoactivation?

  • UV wavelength : Use 254–365 nm UV light for 5–15 minutes; shorter wavelengths risk RNA strand breaks.
  • Reagent concentration : Titrate between 0.1–1 mM to balance cross-link yield and nonspecific binding.
  • Control experiments : Include dark controls (no UV) and competitor RNA/protein to assess specificity.
  • Temperature : Perform reactions at 4°C to stabilize RNA-protein complexes .

Q. What methodological approaches resolve contradictions in variable cross-linking yields (e.g., proteins S12 vs. S3)?

Variable yields may arise from:

  • Protein accessibility : Buried residues (e.g., S12 in 30S subunits) require longer incubation times.
  • Reagent steric effects : Use shorter spacer arms or alternative cross-linkers for constrained regions.
  • Validation : Confirm results with complementary techniques like cryo-EM or isotopic labeling (e.g., ³²P-RNA and ¹²⁵I-protein) .

Q. Which analytical techniques are most effective for identifying cross-linked RNA-protein complexes?

Technique Application Limitations
Bidimensional gel electrophoresisSeparates cross-linked proteins by mass/chargeLow resolution for overlapping bands
Radiolabeling (¹²⁵I, ³²P)Enhances detection sensitivityRequires specialized facilities
Mass spectrometry (MS/MS)Identifies cross-linked peptidesRequires high-purity samples and database matching
Northern/Western blottingValidates RNA-protein pairsLimited to known targets .

Q. How do structural modifications of the reagent impact its reactivity in diverse biological systems?

  • Azide positioning : Para-substitution (as in 4-azidobenzoyl) enhances photoactivation efficiency compared to ortho/meta isomers.
  • Imidoester stability : Ethyl esters provide moderate hydrolysis resistance; methyl esters react faster but are less stable in aqueous buffers.
  • Spacer length : Shorter linkers reduce flexibility but improve specificity for proximal RNA-protein pairs .

Data Interpretation & Experimental Design

Q. What strategies address nonspecific binding observed in cross-linking experiments?

  • Competitive inhibition : Pre-incubate with excess unmodified RNA or protein.
  • Cross-linker quenching : Add primary amines (e.g., Tris buffer) post-reaction to terminate imidoester activity.
  • Fractionation : Use sucrose density gradients to isolate intact ribosomal subunits before analysis .

Q. How should researchers statistically validate cross-linking data to ensure reproducibility?

  • Replicates : Perform ≥3 independent experiments to calculate mean yields and standard deviations.
  • Statistical tests : Apply Student’s t-test or ANOVA for group comparisons (e.g., UV exposure times).
  • Error sources : Quantify background signal in control gels and normalize data accordingly .

Q. What are emerging alternatives to this compound for RNA-protein cross-linking?

  • Click chemistry-compatible reagents : e.g., psoralen-azide derivatives for copper-free click reactions.
  • Bifunctional NHS esters : Offer higher aqueous stability but require amine-free buffers.
  • CRISPR-based tagging : Fusion proteins (e.g., APEX2) enable proximity-driven cross-linking without exogenous reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.